3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid
Description
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is a sulfur-containing organic compound featuring a thiophene ring substituted with a methylsulfanyl group at the 5-position and a propanoic acid moiety at the 2-position. Its molecular formula is C₉H₁₀O₂S₂, with a molecular weight of 214.30 g/mol. The compound’s structure combines aromatic heterocyclic properties (thiophene) with the reactivity of a carboxylic acid, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C8H10O2S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-(5-methylsulfanylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h3,5H,2,4H2,1H3,(H,9,10) |
InChI Key |
JZAHPVRVQWINRN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(S1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid with structurally related propanoic acid derivatives, emphasizing substituent effects, biological activities, and applications:
Key Structural and Functional Insights:
Thiophene vs. In contrast, thiazole-containing analogs (e.g., P3, Compound 9) exhibit enhanced hydrogen-bonding capacity due to nitrogen and oxygen atoms, improving enzyme inhibition .
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., bromo, nitro): Enhance electrophilicity and enzyme inhibition (P3: IC₅₀ = 35 µM ). Methoxy groups: Improve solubility and membrane penetration (Compound 9 ). Methylsulfanyl group: May modulate lipophilicity and metabolic stability in 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid .
Biological Activity Trends :
Biological Activity
Overview of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic Acid
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is an organic compound that features a thiophene ring substituted with a methylsulfanyl group. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
- Molecular Formula : C8H10O2S2
- Molecular Weight : 202.3 g/mol
The structure includes a propanoic acid moiety along with a thiophene ring, which is known to enhance biological interactions due to its electron-rich nature.
Anti-inflammatory Activity
Research indicates that compounds with thiophene rings often exhibit anti-inflammatory properties. For instance, derivatives of thiophene have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can potentially reduce inflammation in various models of disease.
Antimicrobial Activity
Thiophene-containing compounds have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that the presence of the methylsulfanyl group may enhance the lipophilicity of the compound, allowing better interaction with microbial membranes. This could lead to increased efficacy against bacteria and fungi.
Anticancer Properties
Some studies have indicated that thiophene derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway or the induction of oxidative stress within cancer cells. For example, compounds similar to 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid have been investigated for their ability to inhibit tumor growth in various cancer models.
Case Studies and Research Findings
- In vitro Studies : A study investigating thiophene derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy.
- Animal Models : In vivo studies using animal models have shown that thiophene derivatives can significantly reduce tumor size and improve survival rates when administered in therapeutic doses.
- Mechanistic Insights : Research has provided insights into the mechanisms by which these compounds exert their effects, including the modulation of gene expression related to apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
